Ethyl 1-benzyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of Ethyl 1-benzyl-1H-indole-3-carboxylate is complex, with a molecular weight of 344.41 . The InChI code for this compound is 1S/C22H20N2O2/c1-2-26-22 (25)21-20 (23-14-8-9-15-23)18-12-6-7-13-19 (18)24 (21)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 .Chemical Reactions Analysis
Indole derivatives, including Ethyl 1-benzyl-1H-indole-3-carboxylate, are known to participate in various chemical reactions. For instance, they can act as reactants in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 1-benzyl-1H-indole-3-carboxylate and its derivatives are significant in the field of organic chemistry, particularly in the synthesis and transformation of various chemical compounds. For instance, studies have demonstrated the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This process highlights the compound's role in facilitating complex chemical reactions and the formation of new chemical entities (Cucek & Verček, 2008).
Indole Synthesis and Acylation
The compound is used in the synthesis of indoles, which are important in pharmaceutical chemistry. For example, a strategy for indole synthesis using ethyl pyrrole-2-carboxylate has been developed, demonstrating the compound's utility in creating functionalized indoles (Tani et al., 1996). Additionally, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various acylating reagents further illustrates its application in the regioselective acylation of indoles, a critical process in synthetic organic chemistry (Tani et al., 1990).
Allosteric Modulation Studies
Ethyl 1-benzyl-1H-indole-3-carboxylate derivatives have been investigated for their pharmacological properties, specifically in the context of allosteric modulation of receptors. For example, certain derivatives have been studied for their effects on the cannabinoid CB1 receptor, illustrating the compound's potential in understanding receptor pharmacology (Price et al., 2005).
Anti-Bacterial Screening
The compound has also been utilized in synthesizing derivatives for anti-bacterial screening, highlighting its role in developing new antimicrobial agents. Such studies are crucial in the ongoing battle against antibiotic-resistant bacteria (Mir & Mulwad, 2009).
Safety and Hazards
The safety information for Ethyl 1-benzyl-1H-indole-3-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
ethyl 1-benzylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18(20)16-13-19(12-14-8-4-3-5-9-14)17-11-7-6-10-15(16)17/h3-11,13H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUWMYSQIIIWDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248048 | |
Record name | Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-1H-indole-3-carboxylate | |
CAS RN |
56559-61-6 | |
Record name | Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56559-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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